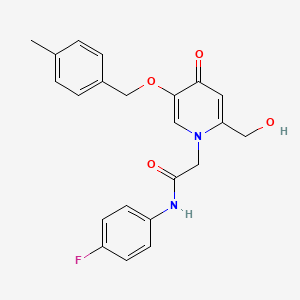

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

The compound N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide features a pyridine-4-one core substituted at position 2 with a hydroxymethyl (-CH2OH) group and at position 5 with a 4-methylbenzyloxy (-OCH2C6H4-p-CH3) moiety. The acetamide side chain is linked to a 4-fluorophenyl group. This structure combines hydrogen-bonding capacity (via -CH2OH), lipophilic aromatic domains (4-methylbenzyloxy and 4-fluorophenyl), and a polar pyridone ring, making it a candidate for diverse biological applications, including kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4/c1-15-2-4-16(5-3-15)14-29-21-11-25(19(13-26)10-20(21)27)12-22(28)24-18-8-6-17(23)7-9-18/h2-11,26H,12-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYPGDISNQXRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, also referred to by its CAS number 1030825-21-8, is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C25H27FNO6

- Molecular Weight : 463.49 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring substituted with hydroxymethyl and methoxy groups, which contribute to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of dopamine transporters (DAT). This inhibition can lead to increased levels of dopamine in the synaptic cleft, potentially providing therapeutic effects in conditions such as psychostimulant abuse and depression .

Efficacy in Preclinical Studies

Recent studies have demonstrated that derivatives of the compound exhibit significant binding affinities at DAT and serotonin transporters (SERT). For instance, one study reported that a related compound showed a Ki value of 23 nM at DAT, indicating strong inhibitory potential .

Case Studies

- Psychostimulant Abuse : In preclinical models, compounds with similar structures have been effective in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves. This suggests potential utility in treating substance use disorders .

- Neuroprotection : Some derivatives have shown promise in neuroprotective roles, possibly through mechanisms involving sigma receptor modulation, which may enhance dopaminergic signaling while mitigating adverse effects associated with stimulant use .

Comparative Binding Affinities

The following table summarizes the binding affinities of various compounds related to this compound:

| Compound | Target | Binding Affinity (Ki) |

|---|---|---|

| Compound A | DAT | 23 nM |

| Compound B | SERT | 50 nM |

| Compound C | σ1R | 45 nM |

This data highlights the compound's potential for selective targeting of neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridine Ring

Target Compound vs. 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide ()

- Pyridine Substituents :

- Acetamide Group :

- Target: 4-fluorophenyl.

- Analog: 4-trifluoromethylphenyl.

- The 4-methylbenzyloxy group (target) is less electron-withdrawing than the 4-fluorobenzyloxy group (analog), which may influence metabolic stability .

Comparison with 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives ()

- Substituents : compounds feature chloro, nitro, or bromo groups on pyridine rings.

- Impact on Properties: Electron-withdrawing groups (e.g., -NO2, -Cl) in compounds increase reactivity and melting points (268–287°C) due to stronger intermolecular forces. The target’s hydroxymethyl group reduces melting point relative to chloro/nitro analogs but improves aqueous solubility .

Acetamide Side Chain Modifications

Target Compound vs. N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

- Acetamide Structure :

- The analog’s lower melting point (150–152°C vs. estimated >200°C for the target) reflects reduced crystallinity from flexible aliphatic groups .

Comparison with Thiazolidinone- and Oxadiazole-Containing Analogs ()

- Heterocyclic Cores: : Thiazolidinone with phenylimino group (sulfur-containing). : Oxadiazole (bioisostere for esters/amides).

- Biological Implications: Thiazolidinones () are associated with antimicrobial activity, while oxadiazoles () improve metabolic stability. The target’s pyridone core may offer balanced pharmacokinetics compared to these heterocycles .

Table 1: Key Properties of Target Compound and Analogs

- Synthetic Yields: and report yields of 67–81%, suggesting efficient routes for pyridine/acetamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.